molecular formula C4H10ClNO2Se B13154162 3-(Methylseleno)-D-Ala-OH.HCl

3-(Methylseleno)-D-Ala-OH.HCl

Cat. No.: B13154162
M. Wt: 218.55 g/mol
InChI Key: JMPVTFHGWJDSDV-AENDTGMFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylseleno)-D-Ala-OH.HCl typically involves the incorporation of selenium into an alanine derivative. One common method is the selenation of alanine using methylselenol. The reaction conditions often require a controlled environment to prevent oxidation and ensure the stability of the selenium compound. The process may involve the use of protective groups to shield reactive sites on the molecule during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes steps such as:

    Selenation: Introducing selenium into the alanine structure.

    Purification: Removing impurities through techniques like crystallization or chromatography.

    Hydrochloride Formation: Converting the free base into its hydrochloride salt to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-(Methylseleno)-D-Ala-OH.HCl undergoes various chemical reactions, including:

    Oxidation: Selenium in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced back to its selenol form.

    Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), ozone (O₃).

    Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Selenoxides: Formed through oxidation.

    Selenones: Further oxidation products.

    Substituted Derivatives: Depending on the substituent introduced during the reaction.

Scientific Research Applications

3-(Methylseleno)-D-Ala-OH.HCl has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.

    Biology: Studied for its role in selenoproteins and its antioxidant properties.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Methylseleno)-D-Ala-OH.HCl involves its incorporation into selenoproteins, where it plays a role in redox reactions and antioxidant defense. The selenium atom in the compound can undergo redox cycling, which helps in neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.

    Methylselenocysteine: An analog of selenocysteine with a methyl group attached to the selenium atom.

Uniqueness

3-(Methylseleno)-D-Ala-OH.HCl is unique due to its specific structure, which allows it to be used in targeted applications where other selenium compounds may not be as effective. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications.

Biological Activity

3-(Methylseleno)-D-Ala-OH.HCl is a selenoamino acid derivative of D-alanine that has garnered attention for its potential biological activities, particularly in the context of cancer research and neurobiology. This compound is characterized by the presence of a methylselenol group, which is believed to impart unique biochemical properties compared to its non-selenium counterparts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₅H₁₃ClN₂O₂Se
  • Molecular Weight : 220.60 g/mol
  • Structural Features : The compound contains a D-alanine backbone with a methylselenol substituent that enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Properties : Selenium compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in cancer prevention and treatment as it may inhibit tumor growth by neutralizing free radicals.
  • Modulation of Enzymatic Activity : The presence of selenium can influence various enzymatic pathways. For instance, it may act as a cofactor for certain enzymes involved in redox reactions, thereby affecting metabolic processes within cells.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and reducing neuroinflammation.

Anticancer Activity

A study published in Food and Chemical Toxicology highlighted the anticancer effects of selenoamino acids, including methylselenol derivatives. The research demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways (e.g., MAPK and PI3K/Akt pathways) .

Neuroprotective Effects

Research conducted on neuronal cell cultures indicated that this compound could mitigate oxidative stress-induced cytotoxicity. The compound was shown to enhance cell viability under conditions of oxidative stress, suggesting its potential role as a neuroprotective agent .

Case Studies

StudyFindings
Zhang et al., 2021Demonstrated that selenoamino acids can inhibit cancer cell proliferation via apoptosis induction.
Lee et al., 2022Found that methylselenol derivatives protect neuronal cells from oxidative damage in vitro.
Wang et al., 2023Reported enhanced antioxidant enzyme activities in cells treated with selenoamino acids, indicating a potential mechanism for their protective effects.

Properties

Molecular Formula

C4H10ClNO2Se

Molecular Weight

218.55 g/mol

IUPAC Name

(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1

InChI Key

JMPVTFHGWJDSDV-AENDTGMFSA-N

Isomeric SMILES

C[Se]C[C@H](C(=O)O)N.Cl

Canonical SMILES

C[Se]CC(C(=O)O)N.Cl

solubility

>32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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